N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of a methoxy group, a methylphenyl group, and a sulfonamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method is the condensation reaction between a thiophene derivative and a sulfonamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A simpler analog with similar sulfonamide functionality but lacking the methoxy and methylphenyl groups.
N-(2-Methoxyethyl)thiophene-2-sulfonamide: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
The presence of the methoxy and methylphenyl groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-11-6-3-4-7-12(11)13(18-2)10-15-20(16,17)14-8-5-9-19-14/h3-9,13,15H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYLBCNRPNERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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